5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a unique combination of thieno[2,3-d]pyrimidine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thieno[2,3-d]pyrimidine compounds .
Scientific Research Applications
5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A related compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold, known for its CDK inhibitory activity.
5-Amino-3-methyl-1-phenylpyrazole: A pyrazole derivative with different substituents but similar reactivity.
Uniqueness
5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its combination of thieno[2,3-d]pyrimidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N4O3S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3S2/c1-5-7-9(21-8(5)11(18)19)13-12(20)16(10(7)17)6-3-4-15(2)14-6/h3-4H,1-2H3,(H,13,20)(H,18,19) |
InChI Key |
TWKJZPBEHOYBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=NN(C=C3)C)C(=O)O |
Origin of Product |
United States |
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